

SAR405: A Comparative Guide to Its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of **SAR405**, a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34. The information presented herein is intended to offer an objective comparison of **SAR405**'s performance against other kinases, supported by available experimental data.

Executive Summary

SAR405 is a first-in-class, ATP-competitive inhibitor of Vps34 with a reported IC50 of approximately 1 nM and a Kd of 1.5 nM.[1][2] Its primary mechanism of action involves the inhibition of autophagy and the disruption of endosomal trafficking.[2][3][4] A key attribute of **SAR405** is its exquisite selectivity for Vps34 over other lipid and protein kinases, particularly the closely related class I and class II PI3K isoforms, as well as the mTOR kinase. This high degree of selectivity makes **SAR405** a valuable tool for elucidating the specific roles of Vps34 in cellular processes and a promising candidate for therapeutic development.

Data Presentation

Table 1: In Vitro Potency of SAR405 against Vps34

Parameter	Value	Reference
IC50	1.0 - 1.2 nM	[1]
Kd	1.5 nM	[2]



Table 2: Selectivity of SAR405 against Other PI3K Isoforms and mTOR

The following table summarizes the inhibitory activity of **SAR405** against class I and class II PI3K isoforms and mTOR. The data demonstrates the remarkable selectivity of **SAR405** for the class III PI3K, Vps34.

Kinase Target	IC50 (nM)	Reference
Class III PI3K		
Vps34	1.2	[5]
Class I PI3K		
ΡΙ3Κα (p110α)	>10,000	[1]
ΡΙ3Κβ (p110β)	>10,000	[1]
ΡΙ3Κδ (p110δ)	>10,000	[1]
РІЗКу (р110у)	>10,000	[1]
Class II PI3K		
Pl3K-C2α	>10,000	[1]
РІЗК-С2β	>10,000	[1]
PI3K-C2y	>10,000	[1]
PIKK Family		
mTOR	>10,000	[1]

Table 3: Broader Kinase Selectivity Profile of SAR405 (KiNativ Assay)

A broader assessment of **SAR405**'s selectivity was conducted using the KiNativ[™] chemoproteomic platform, which measures the binding of the inhibitor to a large panel of native kinases in a cellular context. The following table highlights the most significant off-target interactions observed at a concentration of 1 µM.



Kinase Target	% Inhibition at 1 μM	Reference
Vps34	>95%	
ΡΙ3Κα (p110α)	39%	_
ΡΙ3Κβ (p110β)	68%	_
ΡΙ3Κδ (p110δ)	63%	_
SMG1	52%	_
Other kinases in panel	<50%	_

Note: The KiNativ assay measures target engagement in a competitive binding format, and the percentage of inhibition reflects the displacement of an ATP-biotin probe. This data suggests that while **SAR405** has a very high affinity for Vps34, some interaction with class I PI3K isoforms can be observed at higher concentrations.

Experimental Protocols Vps34 In Vitro Kinase Assay (HTRF)

The in vitro potency of **SAR405** against Vps34 was determined using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay measures the production of phosphatidylinositol-3-phosphate (PI(3)P) by recombinant Vps34.

Materials:

- Recombinant human Vps34 enzyme
- Phosphatidylinositol (PI) substrate
- ATP
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
- SAR405 compound dilutions



- HTRF Detection Reagents:
 - Europium cryptate-labeled anti-PI(3)P antibody
 - XL665-labeled PI(3)P tracer

Procedure:

- A solution of recombinant Vps34 enzyme is prepared in the assay buffer.
- The PI substrate is prepared in the assay buffer.
- Serial dilutions of **SAR405** are prepared in DMSO and then diluted in the assay buffer.
- The Vps34 enzyme, PI substrate, and SAR405 (or DMSO for control) are combined in a 384-well assay plate.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
- The reaction is stopped by the addition of EDTA.
- The HTRF detection reagents (anti-PI(3)P-Eu(K) and PI(3)P-XL665) are added to the wells.
- The plate is incubated to allow for the binding of the detection reagents to the product and tracer.
- The HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
- The ratio of the emission signals (665/620) is calculated, which is inversely proportional to the amount of PI(3)P produced.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the SAR405 concentration and fitting the data to a sigmoidal dose-response curve.



Cellular Vps34 Activity Assay (GFP-FYVE Redistribution)

The cellular activity of **SAR405** was assessed by monitoring the redistribution of a green fluorescent protein (GFP) tagged with the FYVE domain. The FYVE domain specifically binds to PI(3)P, the product of Vps34, and thus localizes to endosomal membranes where PI(3)P is present. Inhibition of Vps34 leads to a decrease in cellular PI(3)P levels and a subsequent translocation of the GFP-FYVE probe from punctate endosomal structures to a diffuse cytosolic localization.[6]

Materials:

- HeLa cells stably expressing a GFP-FYVE fusion protein.[6]
- Cell culture medium (e.g., DMEM with 10% FBS).
- SAR405 compound dilutions.
- · Hoechst 33342 for nuclear staining.
- Phosphate-buffered saline (PBS).
- Fixation solution (e.g., 4% paraformaldehyde in PBS).
- · High-content imaging system.

Procedure:

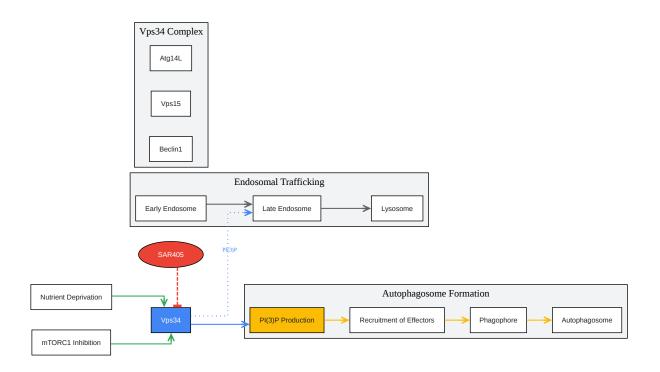
- GFP-FYVE expressing HeLa cells are seeded in 96-well imaging plates and allowed to adhere overnight.
- The cell culture medium is replaced with fresh medium containing serial dilutions of SAR405 (or DMSO for control).
- The cells are incubated with the compound for a specified time (e.g., 2 hours).
- The cells are washed with PBS and then fixed with 4% paraformaldehyde.
- The cell nuclei are counterstained with Hoechst 33342.



- The plates are imaged using a high-content imaging system, acquiring images in both the GFP and DAPI channels.
- Image analysis is performed to quantify the localization of the GFP-FYVE probe. An
 algorithm is used to identify cells and to measure the intensity and distribution of the GFP
 signal within each cell.
- The percentage of cells showing a diffuse GFP signal (indicative of Vps34 inhibition) is determined for each compound concentration.
- IC50 values are calculated by plotting the percentage of responding cells against the logarithm of the SAR405 concentration.

Mandatory Visualization

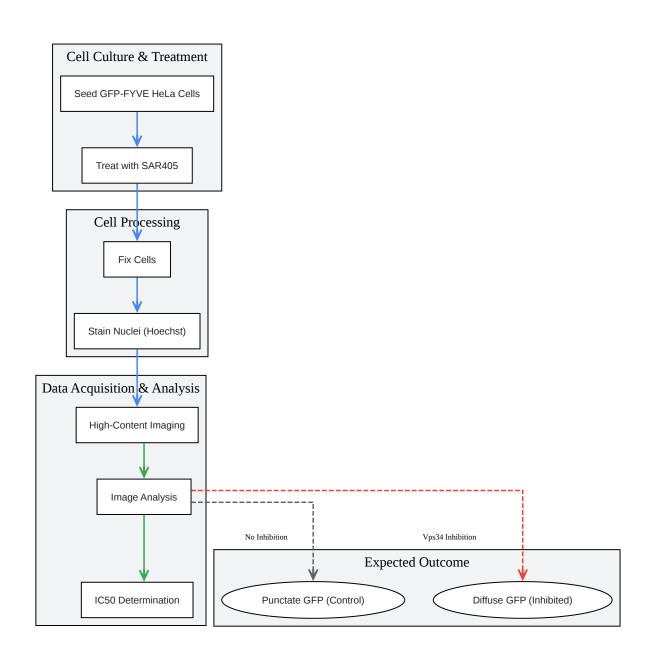




Click to download full resolution via product page

Caption: SAR405 inhibits Vps34, blocking autophagy and endosomal trafficking.





Click to download full resolution via product page

Caption: Workflow for the GFP-FYVE cellular assay to measure Vps34 inhibition.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of autophagy in HER2-targeted therapy | Swiss Medical Weekly [smw.ch]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SAR405: A Comparative Guide to Its Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610686#selectivity-profile-of-sar405-against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com